4-Fluoro-3-methylphenethyl oxazole-4-carboxylate
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Overview
Description
4-Fluoro-3-methylphenethyl oxazole-4-carboxylate is a chemical compound belonging to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methylphenethyl oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoro-3-methylphenethylamine with oxalyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methylphenethyl oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole-4-carboxylic acids, while reduction can produce various reduced oxazole derivatives .
Scientific Research Applications
4-Fluoro-3-methylphenethyl oxazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methylphenethyl oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methylphenethyl oxazole-4-carboxylic acid
- 4-Fluoro-3-methylphenethyl oxazole-4-carbonitrile
- 4-Fluoro-3-methylphenethyl oxazole-4-carboxamide
Uniqueness
4-Fluoro-3-methylphenethyl oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the oxazole ring contributes to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H12FNO3 |
---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
2-(4-fluoro-3-methylphenyl)ethyl 1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H12FNO3/c1-9-6-10(2-3-11(9)14)4-5-18-13(16)12-7-17-8-15-12/h2-3,6-8H,4-5H2,1H3 |
InChI Key |
CADVFAQKLZESPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCOC(=O)C2=COC=N2)F |
Origin of Product |
United States |
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